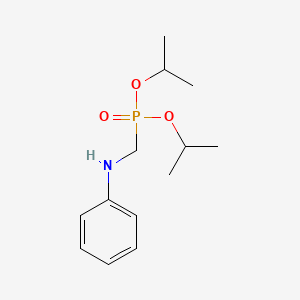
Dipropan-2-yl (anilinomethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl (anilinomethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an anilinomethyl moiety and two isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
Dipropan-2-yl (anilinomethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of aniline with a phosphonate ester in the presence of a base. For example, the reaction of aniline with diisopropyl phosphite under basic conditions can yield the desired product. The reaction typically proceeds via nucleophilic substitution, where the aniline attacks the phosphorus atom, displacing an alkoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize catalysts to enhance reaction rates and yields. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize phosphonates efficiently .
化学反応の分析
Types of Reactions
Dipropan-2-yl (anilinomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the anilinomethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dipropan-2-yl (anilinomethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of dipropan-2-yl (anilinomethyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphate-dependent processes. This mechanism is similar to that of bisphosphonates, which inhibit bone resorption by targeting osteoclasts .
類似化合物との比較
Similar Compounds
- Diphenyl (anilinomethyl)phosphonate
- Diethyl (anilinomethyl)phosphonate
- Dimethyl (anilinomethyl)phosphonate
Uniqueness
Dipropan-2-yl (anilinomethyl)phosphonate is unique due to its specific combination of isopropyl groups and anilinomethyl moiety. This structure imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .
特性
CAS番号 |
65824-77-3 |
|---|---|
分子式 |
C13H22NO3P |
分子量 |
271.29 g/mol |
IUPAC名 |
N-[di(propan-2-yloxy)phosphorylmethyl]aniline |
InChI |
InChI=1S/C13H22NO3P/c1-11(2)16-18(15,17-12(3)4)10-14-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3 |
InChIキー |
LZUHQJAHQKSNSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(CNC1=CC=CC=C1)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


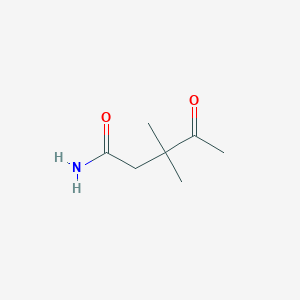

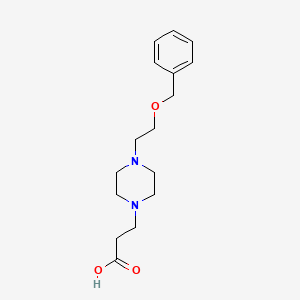
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
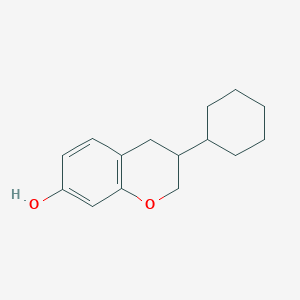
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
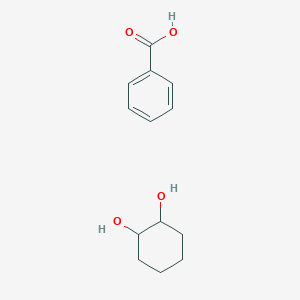
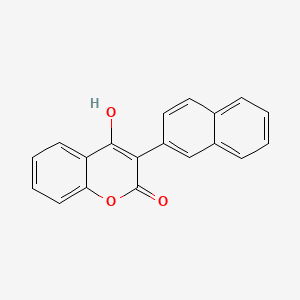
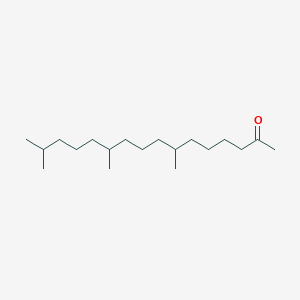
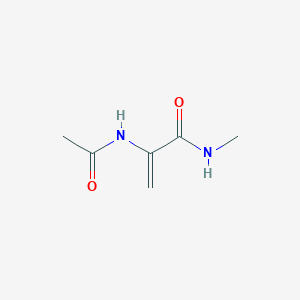
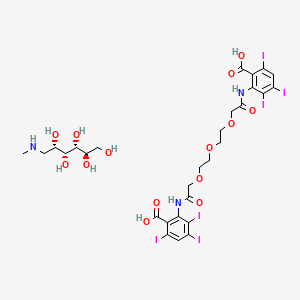
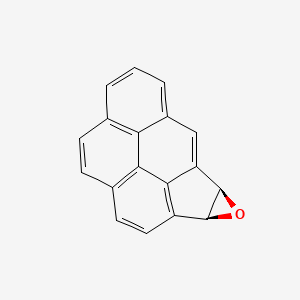
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
